3-[(Cyclopentylmethyl)amino]propanenitrile
Description
3-[(Cyclopentylmethyl)amino]propanenitrile (CAS: 1087717-80-3) is a nitrile-containing organic compound featuring a propanenitrile backbone substituted with a cyclopentylmethyl amino group. Its molecular formula is C₉H₁₆N₂, with an average molecular weight of 152.24 g/mol. The compound is structurally characterized by:
- A cyclopentane ring attached via a methylene (-CH₂-) linker to the amino group.
- A propanenitrile chain terminating in a nitrile (-C≡N) functional group.
Properties
IUPAC Name |
3-(cyclopentylmethylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c10-6-3-7-11-8-9-4-1-2-5-9/h9,11H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETQOWSGSNAIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopentylmethyl)amino]propanenitrile typically involves the reaction of cyclopentylmethylamine with propanenitrile under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques can also enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(Cyclopentylmethyl)amino]propanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) can participate in substitution reactions.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
3-[(Cyclopentylmethyl)amino]propanenitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
3-[(Cyclopentylmethyl)amino]propanenitrile is similar to other compounds with amino and nitrile groups, such as 3-[(Cyclohexylmethyl)amino]propanenitrile and 3-[(Methyl)amino]propanenitrile. its unique cyclopentylmethyl group provides distinct chemical and biological properties that differentiate it from these compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Structural Features
The following table summarizes key structural and physical properties of 3-[(Cyclopentylmethyl)amino]propanenitrile and related analogs:
*Inferred from analogous compounds (e.g., 9d) being oils .
Key Observations:
- Cycloalkyl vs. Aromatic Substituents : Compounds with cycloalkyl substituents (e.g., cyclopentyl, cyclohexyl) generally exhibit lower polarity and higher hydrophobicity compared to aromatic analogs (e.g., 3-methoxyphenyl, benzyl). This impacts solubility; for instance, 3-(3-methoxyphenyl)propanenitrile is a solid, whereas aliphatic analogs are oils.
- Functional Group Effects : The nitrile group (-C≡N) confers strong IR absorption near 2240 cm⁻¹ across all analogs . NMR signals for the CH₂-N group are consistently observed at δ 2.7–3.1 ppm in ¹H-NMR spectra.
- Molecular Weight and Applications: Higher molecular weight compounds (e.g., morpholinopropyl derivative ) may exhibit enhanced stability in aqueous environments, making them suitable for pharmaceutical intermediates.
Aza-Michael Adducts ():
Compounds like 3-(Hexylamino)propanenitrile (9b) and 3-(Cyclopentylamino)propanenitrile (9d) are synthesized via aza-Michael addition, a reaction critical for creating β-amino nitriles. These adducts serve as precursors for heterocycles (e.g., pyrimidines) in drug discovery .
Pharmacological Relevance ():
Key Research Findings
Spectral Consistency : All propanenitrile derivatives exhibit characteristic nitrile IR peaks (~2240 cm⁻¹) and similar CH₂-N NMR shifts, confirming structural integrity .
Substituent-Driven Solubility: Aromatic substituents (e.g., 3-methoxyphenyl ) reduce solubility in nonpolar solvents compared to aliphatic analogs.
Application Potential: Morpholinopropyl and pyridinylmethyl derivatives show promise in drug delivery systems due to their balanced polarity and stability.
Biological Activity
3-[(Cyclopentylmethyl)amino]propanenitrile, with a CAS number of 1087717-80-3, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{10}H_{16}N_2
- Molecular Weight : 168.25 g/mol
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C_{10}H_{16}N_2 |
| Molecular Weight | 168.25 g/mol |
| CAS Number | 1087717-80-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. The compound's nitrile group may play a crucial role in its reactivity and interactions with biological macromolecules.
Pharmacological Effects
- Anticancer Activity : Initial research indicates potential anticancer properties, with the compound showing cytotoxic effects against various cancer cell lines. Studies have demonstrated that it may induce apoptosis in cancer cells through mitochondrial pathways.
- Neuroprotective Effects : There are indications that this compound may exhibit neuroprotective properties, possibly by modulating neurotransmitter levels or protecting neurons from oxidative stress.
- Anti-inflammatory Properties : Some studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, although further investigation is required to confirm these effects.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating a dose-dependent response.
Study 2: Neuroprotective Effects
Research conducted on neuronal cell cultures indicated that treatment with the compound reduced oxidative stress markers significantly compared to untreated controls. This suggests a potential application in neurodegenerative diseases.
Study 3: Anti-inflammatory Effects
In vitro assays demonstrated that this compound inhibited the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Cyclopentylmethylamine | C_{8}H_{17}N | Neurotransmitter modulation |
| Propanenitrile | C_{3}H_{5}N | Limited biological activity |
| N-(Cyclopentyl)propanamide | C_{10}H_{19}N | Anticancer and anti-inflammatory |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
